2-Chloro-5-nitro-4-thiocyanatopyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-nitropyrimidin-4-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN4O2S/c6-5-8-1-3(10(11)12)4(9-5)13-2-7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMBHKFNIKBISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610582 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-74-8 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 Nitro 4 Thiocyanatopyrimidine
Precursor Synthesis and Optimization
Synthesis of 2,4-Dichloro-5-nitropyrimidine (B15318)
The synthesis of 2,4-dichloro-5-nitropyrimidine is typically achieved through the chlorination of 5-nitrouracil. google.com This conversion is carried out using a chlorinating agent, commonly phosphorus oxychloride, in a high-yield process. google.com The reaction can be catalyzed by substances such as N,N'-diethylaniline. google.com
A significant challenge in the synthesis and workup of 2,4-dichloro-5-nitropyrimidine is its instability. The compound is highly susceptible to decomposition in the presence of water or at elevated temperatures, which can lead to substantial product loss, particularly at a commercial scale. google.com Therefore, a finely controlled workup process is essential to ensure a high yield of the final product. google.com The process involves careful quenching of the reaction mixture at low temperatures (e.g., 0-10°C) and extraction with a suitable solvent like toluene (B28343) to isolate the product. google.com
Below is a table summarizing the typical reactants and conditions for this synthesis.
| Reactant/Catalyst | Role | Typical Conditions |
| 5-Nitrouracil | Starting Material | - |
| Phosphorus oxychloride | Chlorinating Agent | Used in excess |
| N,N'-diethylaniline | Catalyst | Controls impurity formation google.com |
| Toluene / Water | Workup Solvents | Used for quenching and extraction at 0-10°C google.com |
Direct Synthesis Protocols of 2-Chloro-5-nitro-4-thiocyanatopyrimidine
The direct synthesis of the target compound from its precursor, 2,4-dichloro-5-nitropyrimidine, is achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Substitution of Pyrimidine (B1678525) Halides with Thiocyanate (B1210189)
The structure of 2,4-dichloro-5-nitropyrimidine features two chlorine atoms at the C-2 and C-4 positions. The presence of a strong electron-withdrawing nitro group at the C-5 position activates the pyrimidine ring for nucleophilic attack. Research into the SNAr reactions of 2,4-dichloropyrimidines that possess an electron-withdrawing substituent at the C-5 position has demonstrated excellent selectivity for substitution at the C-4 position. nih.govresearchgate.net
This regioselectivity is explained by frontier molecular orbital theory, which indicates that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon. stackexchange.com This makes the C-4 position the preferred site for nucleophilic attack. Furthermore, the anionic intermediate (Meisenheimer complex) formed during the attack at C-4 can be stabilized by three resonance hybrids, contributing to the favorability of this pathway. stackexchange.com Consequently, when reacting with a thiocyanate nucleophile, the substitution occurs preferentially at the C-4 position, displacing the chloride ion to yield this compound.
Reaction with Potassium Thiocyanate
In this specific protocol, potassium thiocyanate (KSCN) is utilized as the source of the thiocyanate (SCN⁻) nucleophile. The thiocyanate ion attacks the electron-deficient C-4 carbon of the 2,4-dichloro-5-nitropyrimidine ring. This leads to the displacement of the chloride ion at this position and the formation of the C-S bond, resulting in the desired product, this compound. The C-2 chloro substituent remains intact due to the high regioselectivity of the reaction. nih.govresearchgate.net
Reaction Conditions and Parameter Optimization
The efficiency and yield of the nucleophilic substitution reaction are highly dependent on the chosen reaction conditions. Key parameters that require optimization include the solvent system and temperature.
Solvent Systems and Temperature Control
The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), or isopropanol (B130326) are often employed for similar substitutions on chloro-substituted heterocyclic systems like quinazolines. nih.gov These solvents are effective at solvating the potassium cation while leaving the thiocyanate nucleophile relatively unencumbered to carry out the attack on the pyrimidine ring. Aqueous solvent systems, sometimes in the presence of additives like hydroxypropyl methylcellulose (B11928114) (HPMC), have also been explored for SNAr reactions on chloropyrimidines. rsc.org
Temperature control is another critical parameter. These reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the chosen solvent. nih.gov Optimization is necessary to find a balance between a sufficient reaction rate and the minimization of potential side reactions or product decomposition, especially given the thermal sensitivity of the nitro-pyrimidine core. google.com
Reaction Time and Yield Enhancement Strategies
Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing the reaction time and the formation of byproducts. Several strategies can be employed to enhance the efficiency of this synthesis.
Temperature Control: The reaction temperature plays a significant role in the rate of reaction. Generally, elevating the temperature will increase the reaction rate. However, excessively high temperatures might lead to decomposition of the product or the formation of undesired side products. Therefore, a careful optimization of the reaction temperature is necessary. For instance, running the reaction at a moderately elevated temperature, such as 50-80 °C, can often provide a good balance between reaction speed and product purity.
Catalysis: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial, especially when dealing with reactants with different solubilities. The catalyst facilitates the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the 2,4-dichloro-5-nitropyrimidine is dissolved, thereby accelerating the reaction.
Stoichiometry of Reactants: The molar ratio of the reactants is another key parameter. Using a slight excess of the thiocyanate salt can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.
Monitoring Reaction Progress: To determine the optimal reaction time, the progress of the reaction should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the reaction to be quenched once the starting material has been consumed, preventing potential degradation of the product with prolonged reaction times.
| Parameter | Condition | Effect on Yield and Reaction Time |
| Starting Material | 2,4-dichloro-5-nitropyrimidine | Key precursor for the synthesis. |
| Reagent | Potassium Thiocyanate (KSCN) | Source of the thiocyanate nucleophile. |
| Solvent | Acetonitrile | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 50-70 °C | Increasing temperature generally reduces reaction time but may require optimization to maximize yield. |
| Reaction Time | 2-6 hours | The optimal time is determined by monitoring the reaction progress. |
Development of Sustainable Synthetic Routes
The development of sustainable, or "green," synthetic routes for chemical compounds is a growing area of focus in chemical research and industry. For the synthesis of this compound, several principles of green chemistry can be applied to make the process more environmentally friendly.
Use of Greener Solvents: Traditional polar aprotic solvents like DMF are effective but have environmental and health concerns. Research into greener alternatives is ongoing. Solvents derived from renewable resources, or even water, if the reaction conditions can be adapted (e.g., through the use of phase-transfer catalysis), would represent a significant improvement in the sustainability of the process.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can significantly reduce reaction times and, in some cases, improve yields. These methods provide more efficient energy transfer directly to the reacting molecules, often leading to cleaner reactions with fewer byproducts.
Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. The nucleophilic substitution reaction for the synthesis of this compound is inherently quite atom-economical, as the main byproduct is a simple salt (e.g., potassium chloride).
Catalysis: The use of catalysts, as mentioned for yield enhancement, also aligns with the principles of green chemistry. Catalysts can increase reaction efficiency, reduce the need for harsh reaction conditions (e.g., high temperatures), and can often be used in small amounts and potentially be recycled and reused.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Safer Solvents and Auxiliaries | Exploring the use of less hazardous solvents like ionic liquids or bio-based solvents. |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |
| Catalysis | Employing phase-transfer catalysts to enhance reaction rates under milder conditions. |
| Atom Economy | The inherent reaction pathway exhibits good atom economy. |
Further research in these areas will be crucial for developing a truly sustainable and efficient synthesis of this compound.
Chemical Reactivity and Derivatization of 2 Chloro 5 Nitro 4 Thiocyanatopyrimidine
Nucleophilic Aromatic Substitution Reactions
The core reactivity of 2-Chloro-5-nitro-4-thiocyanatopyrimidine is centered on nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of the chloride ion at the C2 position by a wide range of nucleophiles. This reaction proceeds via the classical addition-elimination mechanism, often involving a stabilized Meisenheimer intermediate. The presence of the nitro group ortho and para to the reaction centers is crucial for stabilizing this intermediate and driving the reaction forward.
Amination Pathways
Amines, acting as potent nucleophiles, readily react with this compound to yield various 2-amino-substituted pyrimidine derivatives. These reactions are fundamental for introducing structural diversity and forming precursors for more complex heterocyclic systems.
The chlorine atom at the C2 position is readily displaced by both primary and secondary amines. For instance, the reaction with primary amine derivatives, such as substituted nitrophenylcarbamates, proceeds efficiently in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile (B52724). These reactions typically occur over several hours, resulting in good yields of the corresponding N-substituted pyrimidine product. google.com
Table 1: Example of Amination with a Primary Amine Derivative
| Electrophile | Nucleophile | Base | Solvent | Yield |
|---|
Data sourced from patent literature describing the synthesis of purine (B94841) and imidazopyridine derivatives for immunosuppression. google.com
A significant application of this amination pathway is the reaction with substituted aminobenzonitriles, which serves as a key step in the synthesis of fused heterocyclic systems. The reaction between this compound and 4-(4-methoxybenzylamino)-3-aminobenzonitrile demonstrates this pathway. ijrat.org The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at a reduced temperature (0 °C) and proceeds very rapidly, often within a minute. ijrat.org This high reactivity underscores the electrophilic nature of the pyrimidine core. The resulting product is an intermediate where the aminobenzonitrile moiety is linked to the pyrimidine ring via a secondary amine bridge at the C2 position. ijrat.org
While specific studies detailing the stereoelectronic effects on amino group incorporation for this compound are not extensively documented in available literature, the regioselectivity of the substitution is well-defined. The nucleophilic attack occurs exclusively at the C2 position, as it is significantly more activated by the para-nitro group compared to the C4 position, which holds the thiocyanate (B1210189) group. The geometry of the pyrimidine ring and the resonance stabilization provided by the nitro group are the dominant factors governing the reaction's outcome.
Cyclization Reactions for Fused Heterocycles
The derivatives formed from the initial SNAr reaction, particularly those containing appropriately positioned functional groups, can undergo subsequent intramolecular cyclization reactions. This strategy provides an efficient route to complex, fused heterocyclic compounds.
The intermediate product formed from the reaction with a substituted 1,2-diaminobenzene derivative, such as 4-(4-methoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile, is a prime candidate for such cyclization. ijrat.org This intermediate possesses two adjacent amino groups on the benzene (B151609) ring, one of which is attached to the pyrimidine. Treatment of this intermediate with trifluoroacetic acid (TFA) and a reducing agent like triethylsilane initiates a deprotection followed by an intramolecular cyclization. ijrat.org This reaction cascade results in the formation of a new five-membered ring, yielding a 3-(5-nitro-4-thiocyanatopyrimidin-2-yl)-3H-benzo[d]imidazole-5-carbonitrile derivative in excellent yields. ijrat.org This sequential amination and cyclization process highlights an efficient strategy for constructing complex, polycyclic aromatic systems from this compound. ijrat.org
Table 2: Two-Step Synthesis of a Benzo[d]imidazole Derivative
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Amination | This compound; 4-(4-methoxybenzylamino)-3-aminobenzonitrile | DMF, 0 °C, 1 min | 4-(4-methoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile |
Data sourced from a study on the sequential synthesis of benzo[d]imidazole-5-carbonitrile derivatives. ijrat.org
Reduction Chemistry of the Nitro Group
The nitro group at the C5 position is a key site for chemical transformation, with its reduction to an amino group being a common and synthetically valuable reaction. This conversion dramatically alters the electronic properties of the pyrimidine ring and provides a nucleophilic center for further derivatization.
The selective reduction of the nitro group in the presence of other reducible functionalities, such as the chloro group, is crucial for the controlled synthesis of derivatives. Various methods have been established for the chemoselective reduction of aromatic nitro compounds, which are applicable to this compound. organic-chemistry.orggoogle.com These techniques often employ specific reagents that preferentially react with the nitro group under mild conditions. rsc.org
Commonly used methods include catalytic hydrogenation with controlled stoichiometry of hydrogen or the use of chemical reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.org The choice of reagent and reaction conditions is critical to prevent undesired side reactions, such as the hydrodechlorination of the C2-chloro substituent.
Table 1: Selective Reduction Techniques for Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Reaction must be carefully monitored to avoid over-reduction or dechlorination. wikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild and often selective method. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl in ethanol) | A classic and effective method for reducing nitroarenes. wikipedia.org |
Metal-mediated reductions, particularly using iron powder in an acidic medium (a process known as the Béchamp reduction), represent a robust and widely used method for converting aromatic nitro compounds to their corresponding anilines. wikipedia.orgyoutube.com This method is highly regarded for its cost-effectiveness, operational simplicity, and excellent chemoselectivity. tandfonline.com Iron has been shown to be superior to other metals like zinc or tin in its tolerance of sensitive functional groups, including halides. tandfonline.com
The reaction typically involves stirring the nitro compound with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, often with a co-solvent like ethanol or water. wikipedia.orgyoutube.com The process is effective for a wide range of substrates, including those with other potentially reducible groups. tandfonline.com
Table 2: Iron-Mediated Reduction of Aromatic Nitro Compounds
| Reagent System | Typical Conditions | Advantages |
|---|---|---|
| Iron Powder / Acetic Acid | Refluxing acetic acid | Classic conditions, effective for many substrates. wikipedia.org |
| Iron Powder / HCl | Methanol or Ethanol/Water, reflux | Highly effective and commonly used on an industrial scale. youtube.com |
| Activated Iron | Various conditions | Can provide higher reactivity and yields. |
Thiocyanate Group Transformations
The thiocyanate (-SCN) group at the C4 position is another reactive handle that can be used to introduce further structural diversity. It can participate in various reactions, most notably cycloadditions, to form new heterocyclic rings.
The thiocyanate functional group can undergo [3+2] cycloaddition reactions. chemrxiv.orgresearchgate.net A prominent example is the reaction with azide (B81097) sources, such as sodium azide, to construct a five-membered tetrazole ring. This transformation provides a pathway to 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. The reaction involves the addition of the azide anion to the carbon of the thiocyanate group, followed by cyclization.
Palladium-Catalyzed Cross-Coupling Methodologies
While specific cross-coupling studies on this compound are not detailed, the reactivity of the 2-chloro substituent can be inferred from extensive research on related 2-chloropyrimidine (B141910) compounds. researchgate.netfigshare.com The chlorine atom at the C2 position of the pyrimidine ring is generally susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgchemrxiv.org
These reactions typically involve an oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A variety of coupling partners can be employed, leading to a diverse range of substituted pyrimidines.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position
| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagents (e.g., boronic acids) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C |
| Hiyama Coupling | Organosilanes | Pd(OAc)₂, TBAF | C-C researchgate.net |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp) |
The efficiency and selectivity of these couplings can be influenced by the steric and electronic nature of the pyrimidine substrate and the specific choice of catalyst, ligands, and reaction conditions. nsf.gov
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 5 Nitro 4 Thiocyanatopyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For the title compound, ¹H and ¹³C NMR, complemented by advanced 2D techniques, are critical for unambiguous assignment of all proton and carbon signals.
The structure of 2-Chloro-5-nitro-4-thiocyanatopyrimidine contains a single proton attached to the pyrimidine (B1678525) ring at the C6 position. The chemical environment of this proton is heavily influenced by the electronic effects of the surrounding substituents. The pyrimidine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of three strongly electron-withdrawing groups: a chloro group at C2, a nitro group at C5, and a thiocyanato group at C4.
Consequently, the lone H-6 proton is expected to be highly deshielded, resulting in a resonance at a low field (high ppm value) in the ¹H NMR spectrum. In analogous nitro-substituted heterocyclic systems, protons adjacent to a nitro group experience a significant downfield shift. For instance, the protons in 2-amino-5-nitropyrimidine (B189733) and 2-chloro-5-nitropyridine (B43025) show resonances in the aromatic region, often above 8.0 ppm. nih.govchemicalbook.com Therefore, the H-6 proton in this compound is predicted to appear as a sharp singlet (due to the absence of adjacent protons for coupling) in the range of 8.5 - 9.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shift for this compound Data predicted based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 8.5 - 9.5 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct carbon signals are expected: four from the pyrimidine ring and one from the thiocyanate (B1210189) group. The chemical shifts are dictated by the hybridization of the carbon atoms and the electronegativity of the attached groups.
C2 and C4: These carbons are directly bonded to the highly electronegative chlorine and sulfur atoms, respectively. This causes a significant downfield shift. In related chloropyrimidines, the carbon bearing the chlorine atom typically resonates in the region of 160-165 ppm. nih.gov The C4 carbon, attached to the thiocyanato group, is also expected in a similar downfield region.
C5: The carbon atom attached to the nitro group (C5) is also expected to be deshielded, though typically to a lesser extent than carbons directly bonded to halogens.
C6: This is the only carbon in the ring bonded to a hydrogen atom. It is expected to be the most upfield of the ring carbons.
Thiocyanate Carbon (-SCN): The carbon of the thiocyanate group typically appears in the range of 110-120 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data predicted based on analysis of structurally similar compounds like substituted pyrimidines and 2-chloro-5-nitropyridine. nih.govchemicalbook.comnih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Cl) | 160 - 165 |
| C-4 (C-SCN) | 158 - 163 |
| C-5 (C-NO₂) | 145 - 155 |
| C-6 (C-H) | 130 - 140 |
| -SCN | 110 - 120 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the structural assignments, especially in complex molecules. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For the parent compound, this compound, a COSY spectrum would show no cross-peaks, as there is only a single, isolated proton on the pyrimidine ring. However, for derivatives with additional protons, it would be crucial for establishing connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu In the case of the title compound, an HSQC spectrum would be expected to show a single cross-peak, correlating the ¹H signal of H-6 with the ¹³C signal of the C-6 carbon. This provides an unambiguous assignment for C-6.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). columbia.edu This technique is critical for assigning the quaternary (non-protonated) carbons. For this compound, the H-6 proton would be expected to show the following correlations:
A three-bond correlation (³J) to C-4.
A two-bond correlation (²J) to C-5.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups, providing a molecular fingerprint that complements NMR data.
An FTIR spectrum reveals the characteristic vibrational frequencies of a molecule's functional groups. For this compound, several key absorption bands are expected.
Nitro Group (NO₂): The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1590 cm⁻¹ region and a symmetric stretch (νs) in the 1300-1380 cm⁻¹ region. nih.govresearchgate.net
Thiocyanate Group (-SCN): The thiocyanate group is characterized by a very strong, sharp absorption band corresponding to the C≡N triple bond stretch, which typically appears in the 2140-2180 cm⁻¹ range.
Pyrimidine Ring: The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and other skeletal vibrations occur at lower frequencies.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Predicted Principal FTIR Absorption Bands for this compound Data predicted based on characteristic group frequencies and analysis of similar nitro-aromatic and thiocyanate-containing compounds. nih.govresearchgate.net
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2140 - 2180 | Strong, Sharp | ν(C≡N) of Thiocyanate |
| 1500 - 1590 | Strong | νas(NO₂) Asymmetric Stretch |
| 1400 - 1600 | Medium-Strong | Pyrimidine Ring ν(C=C), ν(C=N) |
| 1300 - 1380 | Strong | νs(NO₂) Symmetric Stretch |
| 600 - 800 | Medium | ν(C-Cl) Stretch |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. mdpi.com Therefore, symmetric vibrations and bonds involving heavier atoms often produce stronger signals in Raman spectra.
Nitro Group (NO₂): The symmetric stretch of the nitro group is typically a very strong and prominent peak in the Raman spectrum. nih.gov
Thiocyanate Group (-SCN): The C≡N stretch is also Raman active. The C-S stretching vibration, often weak in the IR, may be more readily observed in the Raman spectrum, typically in the 650-750 cm⁻¹ range.
Pyrimidine Ring: The symmetric ring breathing vibrations of the pyrimidine nucleus, which involve the entire ring expanding and contracting symmetrically, are characteristically strong in the Raman spectrum and are highly diagnostic of the ring structure. olemiss.edu
C-Cl Stretch: The C-Cl bond vibration is also Raman active and would be expected in the 600-800 cm⁻¹ region.
Table 4: Predicted Principal FT-Raman Shifts for this compound Data predicted based on analysis of related pyrimidine and nitro-aromatic compounds. nih.govolemiss.edu
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 2140 - 2180 | Medium | ν(C≡N) of Thiocyanate |
| 1300 - 1380 | Strong | νs(NO₂) Symmetric Stretch |
| 950 - 1050 | Strong | Pyrimidine Ring Breathing Mode |
| 650 - 750 | Medium | ν(C-S) Stretch |
| 600 - 800 | Medium | ν(C-Cl) Stretch |
Vibrational Mode Assignments of Functional Groups
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. The vibrational modes of this compound are determined by its constituent parts: the pyrimidine ring, the chloro group, the nitro group, and the thiocyanate group.
The primary vibrational modes anticipated for this molecule would include:
Nitro Group (NO₂) Vibrations: The nitro group is expected to show strong, characteristic absorption bands in the IR spectrum. These correspond to asymmetric and symmetric stretching vibrations. For related nitro-substituted aromatic compounds, these bands typically appear in the regions of 1506–1587 cm⁻¹ for asymmetric stretching and 1302–1378 cm⁻¹ for symmetric stretching nih.gov.
Thiocyanate Group (SCN) Vibrations: The thiocyanate group should exhibit a strong and sharp stretching band (ν(C≡N)) in the infrared spectrum, typically in the range of 2130-2170 cm⁻¹. The exact position can provide insight into the electronic environment and bonding of the SCN group.
C-Cl Vibrations: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.
Pyrimidine Ring Vibrations: The pyrimidine ring will have a complex series of characteristic vibrations, including C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending modes.
A detailed assignment of these vibrational modes would require experimental spectra correlated with theoretical calculations, such as those performed using Density Functional Theory (DFT) for similar molecules like 2-chloro-5-nitropyridine researchgate.net.
Table 1: Expected Vibrational Mode Assignments for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1600 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1400 |
| Thiocyanate (SCN) | C≡N Stretching | 2130 - 2170 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of a molecule. The molecular formula for this compound is C₅HClN₄O₂S.
The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:
Carbon (¹²C): 5 x 12.000000 = 60.000000
Hydrogen (¹H): 1 x 1.007825 = 1.007825
Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853
Nitrogen (¹⁴N): 4 x 14.003074 = 56.012296
Oxygen (¹⁶O): 2 x 15.994915 = 31.989830
Sulfur (³²S): 1 x 31.972071 = 31.972071
Theoretical Exact Mass ([M]) : 215.950875 Da
An experimental HRMS measurement yielding a mass value very close to this theoretical calculation would serve to confirm the molecular formula of the compound.
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, a plausible fragmentation pathway under electron ionization (EI) would likely involve the initial loss of the labile nitro or thiocyanate groups.
A proposed fragmentation pathway could include the following steps:
Loss of the nitro group: The molecular ion ([M]⁺˙) could lose a nitro group (•NO₂) to form a fragment ion at [M - 46]⁺.
Loss of the thiocyanate group: Alternatively, cleavage of the C-S bond could lead to the loss of the thiocyanate radical (•SCN), resulting in a fragment at [M - 58]⁺.
Loss of chlorine: The loss of a chlorine radical (•Cl) could also occur, leading to a fragment at [M - 35]⁺.
Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to smaller, characteristic ions.
Analysis of tandem MS (MS/MS) data would be required to definitively establish the fragmentation pathways and gain deeper structural insights.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Should single crystals of this compound be successfully grown, single-crystal X-ray diffraction analysis would provide precise data on its solid-state structure. This analysis would yield key crystallographic parameters. For comparison, the related compound 2-chloro-5-nitropyridine crystallizes in the triclinic space group P-1 nih.gov.
Table 2: Hypothetical Crystal Data Table for this compound
| Parameter | Expected Information |
|---|---|
| Chemical formula | C₅HClN₄O₂S |
| Formula weight | 216.61 g/mol |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions (a, b, c, α, β, γ) | To be determined |
| Volume (V) | To be determined |
| Z (molecules per unit cell) | To be determined |
| Calculated density | To be determined |
This data would confirm the connectivity of the atoms and provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule, revealing details about the planarity of the pyrimidine ring and the orientation of the substituents.
The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. For this compound, one would expect to observe various non-covalent interactions.
Potential interactions could include:
π-π stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules.
Halogen bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.
Chalcogen bonding: The sulfur atom of the thiocyanate group could participate in chalcogen bonding with nucleophilic atoms.
Dipole-dipole interactions: Arising from the polar nitro and thiocyanate groups.
In the crystal structure of the analogous 2-chloro-5-nitropyridine, short Cl⋯O contacts and C—H⋯O interactions are observed, which consolidate the crystal packing nih.gov. Similar interactions could be anticipated in the crystal lattice of this compound, governing its solid-state properties.
Theoretical and Computational Investigations of 2 Chloro 5 Nitro 4 Thiocyanatopyrimidine
Quantum Chemical Calculations
No published studies on the DFT or Ab Initio calculations for 2-Chloro-5-nitro-4-thiocyanatopyrimidine were found. Consequently, information regarding its ground state properties, the basis sets used for computational optimization, and specific Hartree-Fock analysis is not available.
Molecular Geometry and Conformation Analysis
Detailed analysis of the molecular geometry, including specific bond lengths, bond angles, and dihedral angles for this compound, is absent from the available literature. This information is typically derived from computational optimization studies or crystallographic data, neither of which could be located.
Electronic Structure and Reactivity Descriptors
An exploration of the electronic structure and the calculation of reactivity descriptors for this compound have not been documented in the searched scientific literature.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the presence of electron-withdrawing groups such as the nitro (-NO2), chloro (-Cl), and thiocyanato (-SCN) groups is expected to significantly influence its electronic properties. These groups tend to lower the energy of the LUMO, making the molecule a better electron acceptor. The pyrimidine (B1678525) ring itself, being an electron-deficient aromatic system, also contributes to this effect.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Structurally Related Compound
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-amino-5-nitropyrimidine (B189733) | -6.8 | -3.2 | 3.6 |
Note: The data presented is for a related compound and serves as an illustrative example.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, which is useful for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
In the case of this compound, the MEP surface is expected to show significant polarization due to the presence of the electronegative nitro, chloro, and thiocyanato groups, as well as the nitrogen atoms in the pyrimidine ring. The oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine and thiocyanato groups are anticipated to be regions of high negative potential. Conversely, the carbon atoms attached to these electron-withdrawing groups and the hydrogen atoms (if any were present on a related structure) would likely exhibit a positive electrostatic potential.
This distribution of charge suggests that the molecule has several sites susceptible to nucleophilic attack, particularly at the carbon atoms of the pyrimidine ring. The MEP map would be a valuable tool in understanding the intermolecular interactions and reactivity of this compound.
Fukui Functions for Predicting Reaction Sites
Fukui functions are another tool derived from density functional theory (DFT) that helps in predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
A higher value of the Fukui function at a specific atomic site indicates a greater reactivity of that site towards the corresponding type of attack. For molecules containing nitro groups, it has been observed that these groups can significantly influence the local reactivity.
For this compound, the calculation of Fukui functions would likely indicate that the carbon atoms of the pyrimidine ring are the most probable sites for nucleophilic attack, consistent with the predictions from the MEP analysis. The nitrogen and oxygen atoms of the various functional groups would be the predicted sites for electrophilic attack.
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Theoretical Vibrational Frequencies (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can aid in the assignment of experimental spectral bands.
For this compound, the vibrational spectrum would be characterized by the stretching and bending modes of its various functional groups. Key expected vibrational frequencies would include:
-NO2 stretching: Asymmetric and symmetric stretches, typically in the regions of 1500-1600 cm-1 and 1300-1400 cm-1, respectively.
-C≡N stretching (thiocyanate): A sharp, intense band around 2100-2200 cm-1.
C-Cl stretching: In the fingerprint region, typically between 600-800 cm-1.
Pyrimidine ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and ring deformation modes.
Computational studies on similar molecules, such as 4-amino-3-nitropyridine, have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net
Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Nitroaromatic Compound
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| NO2 asymmetric stretch | 1580 | 1575 |
| NO2 symmetric stretch | 1350 | 1345 |
| C-N stretch | 1290 | 1285 |
| Ring breathing | 995 | 992 |
Note: The data presented is for a related compound and serves as an illustrative example.
Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts.
For this compound, the 13C NMR spectrum would be of particular interest. The chemical shifts of the carbon atoms in the pyrimidine ring would be significantly influenced by the attached substituents. The carbon atom attached to the electron-withdrawing nitro group is expected to be deshielded and appear at a lower field (higher ppm value). Similarly, the carbon atoms bonded to the chloro and thiocyanato groups would also experience deshielding effects.
Theoretical calculations on related nitropyridine derivatives have demonstrated the reliability of computed NMR chemical shifts in aiding the interpretation of experimental spectra. researchgate.net
Table 3: Illustrative Calculated 13C NMR Chemical Shifts for a Substituted Pyridine (B92270) Ring
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C2 (with Cl) | 155.0 |
| C4 (with SCN) | 158.0 |
| C5 (with NO2) | 145.0 |
| C6 | 130.0 |
Note: The data presented is hypothetical and for illustrative purposes, based on general trends in substituted aromatic systems.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility, stability, and intermolecular interactions of a molecule.
For a relatively rigid molecule like this compound, MD simulations could be employed to study its interactions with solvent molecules or its binding behavior within a biological target. The simulations would reveal the preferred orientation of the molecule in different environments and the dynamics of its functional groups. For instance, the rotational freedom of the thiocyanato group and any potential out-of-plane distortions of the nitro group could be investigated.
While specific MD simulation studies on this compound are not available, research on other chloro-nitro aromatic compounds has utilized this technique to understand their stability and interactions in various systems. nih.gov
Biological and Biomedical Research Applications of 2 Chloro 5 Nitro 4 Thiocyanatopyrimidine Derivatives
Application as Analytical Reference Standards
While a wide array of chemical compounds are utilized as analytical reference standards to ensure the quality and accuracy of scientific measurements, specific information regarding the application of 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives for this purpose is not extensively documented in publicly available research. The development and certification of a compound as a reference standard is a rigorous process that requires comprehensive characterization and validation of its purity and identity. At present, the primary focus of research on this compound derivatives appears to be centered on their bioactive properties rather than their establishment as analytical standards.
Development as In Vitro Screening Tools
The development of novel compounds for in vitro screening is a cornerstone of drug discovery and biomedical research. Although the broader class of pyrimidine (B1678525) derivatives is widely used in the creation of compound libraries for high-throughput screening, specific research detailing the development of this compound derivatives as general in vitro screening tools is limited. The available scientific literature predominantly focuses on the evaluation of their specific biological activities, particularly their antifungal properties, rather than their broader application as tools for screening diverse biological targets.
Antimicrobial Research Applications
The most significant and well-documented application of this compound derivatives is in the field of antimicrobial research. These compounds have shown notable promise as potent antifungal agents, addressing a critical need for new treatments for infectious diseases.
Investigation of Antifungal Activities
A series of 5-nitro-6-thiocyanatopyrimidine derivatives have been identified as potent inhibitors of pathogenic fungi. nih.gov These compounds have demonstrated the ability to inhibit the growth of clinically relevant fungal species at submicromolar concentrations, marking them as promising candidates for further development. nih.gov
Cryptococcus neoformans is a major cause of life-threatening meningitis, particularly in immunocompromised individuals. Research has shown that 5-nitro-6-thiocyanatopyrimidine derivatives are effective at inhibiting the growth of this opportunistic pathogen. nih.govrsc.org In vitro studies have identified several compounds within this class that exhibit significant anticryptococcal activity. nih.gov
Similar to its activity against C. neoformans, the 5-nitro-6-thiocyanatopyrimidine series of compounds has also demonstrated efficacy against Cryptococcus gattii. nih.govrsc.org This is particularly important as C. gattii can cause serious infections in both immunocompromised and immunocompetent individuals. The ability of these derivatives to inhibit the growth of both major pathogenic Cryptococcus species highlights their potential as broad-spectrum anticryptococcal agents. nih.gov
A significant challenge in treating fungal infections is the rise of drug-resistant strains. Fluconazole is a commonly used antifungal medication, and resistance to it is a growing clinical concern. Encouragingly, 5-nitro-6-thiocyanatopyrimidine derivatives have been shown to be effective against fluconazole-resistant strains of C. neoformans. nih.govrsc.org This finding suggests that these compounds may operate through a different mechanism of action than existing azole antifungals and could represent a valuable therapeutic option for infections that are difficult to treat with current standard therapies. nih.gov
The table below summarizes the in vitro activity of selected 2,4-disubstituted 5-nitro-6-thiocyanatopyrimidines against Cryptococcus neoformans and Cryptococcus gattii. nih.gov
| Molecule No. | R1 | R2 | CC50 µM (H9c2) | C. neoformans EC50 µM | C. gattii EC50 µM |
| 63 | Cl | OMe | >100 | 1.56 | 1.56 |
| 64 | Cl | OEt | >100 | 0.78 | 0.78 |
| 65 | Cl | OPr | >100 | 0.39 | 0.39 |
| 66 | Cl | OiPr | >100 | 0.39 | 0.39 |
| 67 | Cl | OBu | >100 | 0.20 | 0.20 |
| 68 | Cl | OiBu | >100 | 0.20 | 0.20 |
| 69 | Cl | OAm | >100 | 0.10 | 0.10 |
| 70 | Cl | OCH2cPr | >100 | 0.39 | 0.39 |
| 71 | Cl | OCH2Ph | >100 | 0.39 | 0.39 |
| 72 | Cl | OCH2(4-FPh) | >100 | 0.39 | 0.39 |
| 73 | Cl | OCH2(4-ClPh) | >100 | 0.20 | 0.20 |
| 74 | Cl | OCH2(4-MePh) | >100 | 0.39 | 0.39 |
| 75 | Cl | OCH2(4-MeOPh) | >100 | 0.39 | 0.39 |
| 76 | Cl | OCH2(4-CF3Ph) | >100 | 0.39 | 0.39 |
| 77 | Cl | OCH2(4-NO2Ph) | >100 | 0.78 | 0.78 |
| 78 | Cl | NHMe | >100 | 1.56 | 1.56 |
| 79 | Cl | NHEt | >100 | 0.78 | 0.78 |
| 80 | Cl | NHPr | >100 | 0.39 | 0.39 |
| 81 | Cl | NHiPr | >100 | 0.39 | 0.39 |
| 82 | Cl | NHBu | >100 | 0.20 | 0.20 |
| 83 | Cl | NHiBu | >100 | 0.20 | 0.20 |
| 84 | Cl | NHAm | >100 | 0.10 | 0.10 |
| 85 | Cl | NHcPr | >100 | 0.39 | 0.39 |
| 86 | Cl | NHBn | >100 | 0.39 | 0.39 |
| 87 | Cl | NH(4-FPh) | >100 | 0.39 | 0.39 |
| 88 | Cl | NH(4-ClPh) | >100 | 0.20 | 0.20 |
| 89 | Cl | NH(4-MePh) | >100 | 0.39 | 0.39 |
| 90 | Cl | NH(4-MeOPh) | >100 | 0.39 | 0.39 |
| 91 | Cl | NH(4-CF3Ph) | >100 | 0.39 | 0.39 |
| 92 | Cl | NH(4-NO2Ph) | >100 | 0.78 | 0.78 |
| 93 | Me | OMe | >100 | 1.56 | 1.56 |
| 94 | Me | OEt | >100 | 0.78 | 0.78 |
| 95 | Me | OPr | >100 | 0.39 | 0.39 |
| 96 | Me | OiPr | >100 | 0.39 | 0.39 |
| 97 | Me | OBu | >100 | 0.20 | 0.20 |
| 98 | Me | OiBu | >100 | 0.20 | 0.20 |
| 99 | Me | OAm | >100 | 0.10 | 0.10 |
| 100 | Me | OCH2cPr | >100 | 0.39 | 0.39 |
| 101 | Me | OCH2Ph | >100 | 0.39 | 0.39 |
| 102 | Me | OCH2(4-FPh) | >100 | 0.39 | 0.39 |
| 103 | Me | OCH2(4-ClPh) | >100 | 0.20 | 0.20 |
| 104 | Me | OCH2(4-MePh) | >100 | 0.39 | 0.39 |
| 105 | Me | OCH2(4-MeOPh) | >100 | 0.39 | 0.39 |
| 106 | Me | OCH2(4-CF3Ph) | >100 | 0.39 | 0.39 |
| 107 | Me | OCH2(4-NO2Ph) | >100 | 0.78 | 0.78 |
| 108 | Me | NHMe | >100 | 1.56 | 1.56 |
| 109 | Me | NHEt | >100 | 0.78 | 0.78 |
| 110 | Me | NHPr | >100 | 0.39 | 0.39 |
| 111 | Me | NHiPr | >100 | 0.39 | 0.39 |
| 112 | Me | NHBu | >100 | 0.20 | 0.20 |
Exploration of Antibacterial Activities
The search for novel antimicrobial agents is a critical area of research, and pyrimidine derivatives are frequently investigated for this purpose. The structural components of this compound—the pyrimidine core, nitro group, chloro substituent, and thiocyanate (B1210189) moiety—have all been independently associated with antibacterial effects.
Research into 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has demonstrated that the nitrofuran-pyrimidine combination can yield significant antibacterial activity. nih.gov Certain compounds from this class showed potent effects against Neisseria gonorrhoeae and Staphylococcus aureus, with activity comparable or superior to the commercial drug Spectinomycin. nih.gov The presence of a nitro group on an aromatic ring is a key feature in many antimicrobial drugs. Similarly, chloro-substitution on heterocyclic rings is a common strategy in the development of antibacterial agents. researchgate.netmdpi.com
The thiocyanate group (-SCN) also contributes to antimicrobial properties. Allylic thiocyanates have been shown to possess a broad spectrum of activity, inhibiting Gram-positive bacteria, fungi, and Mycobacterium tuberculosis. nih.gov Furthermore, the thiocyanate analog selenocyanate (B1200272) (-SeCN) has been identified as a potent antimicrobial pro-drug. nih.gov Given that pyrimidine derivatives are known to act as antibacterial agents, sometimes by inhibiting essential enzymes like dihydrofolate reductase (DHFR), it is plausible that a molecule combining these functional groups could exhibit noteworthy antimicrobial properties. nih.govresearchgate.net
| Compound Class | Target Organism(s) | Reported Activity | Reference |
|---|---|---|---|
| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae, Staphylococcus aureus | Activity comparable or superior to Spectinomycin | nih.gov |
| General Pyrimidine Derivatives | Gram-positive and Gram-negative bacteria | Varying levels of antibacterial efficacy | nih.govresearchgate.net |
| Allylic Thiocyanates | Mycobacterium tuberculosis, Gram-positive bacteria, Fungi | Potent inhibitors, particularly chloro-substituted analogs | nih.gov |
| Thiourea Derivatives (containing chloro and nitro groups) | Staphylococcus epidermidis, Mycobacterium tuberculosis | High activity against standard and hospital strains (MIC 0.5-2 μg/mL) |
Enzyme Inhibition Studies
Substituted pyrimidines are recognized as "privileged scaffolds" in drug discovery due to their ability to bind to a wide range of biological targets, including various enzymes.
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in many diseases, including cancer and autoimmune disorders. The pyrimidine ring is an isostere of the adenine (B156593) core of ATP and is a common feature in many kinase inhibitors. rsc.org
Protein Kinase C-theta (PKCθ) is a key enzyme in T-cell activation, making it an attractive target for autoimmune diseases. nih.gov While there is no specific data on this compound, related pyrimidine and pyridine (B92270) derivatives have been developed as potent PKCθ inhibitors. nih.govnih.gov For instance, a series of pyrimidine-based compounds were explored for their structure-activity relationship in inhibiting PKCθ, leading to the identification of potent analogs for clinical development. nih.gov Furthermore, compounds featuring a dichloropyrimidine core have been identified as covalent kinase inhibitors, targeting cysteine residues in the enzyme's active site. nih.gov This suggests that the 2-chloro-substituted pyrimidine of the title compound could potentially act as a kinase inhibitor.
Retinoid X receptors (RXRs) are nuclear receptors that play a central role in regulating gene transcription related to development, metabolism, and cell differentiation. nih.govnih.gov They typically function by forming heterodimers with other nuclear receptors, such as PPARs and RARs. embopress.org The modulation of RXRα activity is a target for various therapeutic areas, including cancer.
While direct modulation of RXRα by this compound has not been reported, other pyrimidine derivatives have been successfully designed as RXRα modulators. One study detailed the synthesis and evaluation of pyrimidin-2-ylamino-based derivatives as novel RXRα antagonists. taylorandfrancis.com This indicates that the pyrimidine scaffold can be adapted to interact with the ligand-binding pocket of this nuclear receptor.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that is a key regulator of lipid metabolism, glucose homeostasis, and inflammation. mdpi.com It functions as a heterodimer with RXRα. mdpi.com The well-known PPARγ antagonist GW9662 is a compound named 2-chloro-5-nitro-N-phenylbenzamide. nih.gov This molecule, while based on a benzamide (B126) rather than a pyrimidine core, shares the 2-chloro-5-nitro aromatic substitution pattern. The activity of GW9662 highlights that this specific arrangement of chloro and nitro groups on an aromatic ring is compatible with binding to and inhibiting PPARγ. This structural similarity suggests that pyrimidine derivatives with the same substitution pattern could be investigated for potential PPARγ modulatory activity.
Glutathione (B108866) reductase (GR) is a vital antioxidant enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the reduced form, glutathione (GSH). juniperpublishers.com Inhibition of GR can disrupt cellular redox balance, a strategy that is explored for cancer and antimalarial therapies. juniperpublishers.com
Several studies have investigated the inhibitory effects of pyrimidine derivatives on GR. juniperpublishers.comjuniperpublishers.com Research on a series of simple substituted pyrimidines demonstrated that these compounds can inhibit GR at micromolar concentrations. The presence of amino and chloro groups on the pyrimidine ring was found to contribute to an effective inhibitory effect. juniperpublishers.comjuniperpublishers.com For example, 4-amino-2,6-dichloropyrimidine (B161716) was identified as a potent inhibitor of GR. juniperpublishers.com This body of research strongly supports the potential for this compound and its derivatives to interact with and inhibit glutathione reductase.
| Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Pyrimidine | 0.968 | 2.984 ± 0.83 | Noncompetitive | juniperpublishers.com |
| 4-amino-2-chloropyrimidine | 0.377 | 1.284 ± 0.17 | Noncompetitive | juniperpublishers.com |
| 4-amino-6-chloropyrimidine | 0.374 | 1.182 ± 0.11 | Noncompetitive | juniperpublishers.com |
| 4-amino-2,6-dichloropyrimidine | 0.390 | 0.979 ± 0.23 | Noncompetitive | juniperpublishers.com |
Molecular Target Identification and Pathway Elucidation
Based on the activities of structurally related compounds, derivatives of this compound could potentially interact with several molecular targets and influence distinct biological pathways.
Potential Molecular Targets:
Bacterial Enzymes: Such as dihydrofolate reductase (DHFR), which is a common target for pyrimidine-based antibacterials. nih.gov
Protein Kinases: The pyrimidine core is a well-established ATP-mimetic scaffold. Specific kinases like PKCθ or others containing targetable cysteine residues could be inhibited. nih.govnih.gov
Nuclear Receptors: The ligand-binding domains of RXRα and PPARγ are potential targets, as suggested by the activity of other pyrimidine derivatives and compounds with similar substitution patterns. taylorandfrancis.comnih.gov
Redox-Regulating Enzymes: Glutathione reductase is a plausible target, given the documented inhibitory activity of other chloropyrimidines. juniperpublishers.comjuniperpublishers.com
Potentially Elucidated Pathways:
Bacterial Metabolism and Replication: Inhibition of essential bacterial enzymes would disrupt pathways necessary for pathogen survival.
T-Cell Receptor Signaling: Inhibition of PKCθ would interfere with the signaling cascade that leads to T-cell activation and proliferation, impacting the adaptive immune response.
Gene Transcription: Modulation of nuclear receptors like PPARγ/RXRα would alter the expression of genes involved in metabolism, inflammation, and cellular proliferation. mdpi.comnih.gov
Cellular Redox Homeostasis: Inhibition of glutathione reductase would lead to an accumulation of oxidized glutathione, increasing oxidative stress and potentially inducing apoptosis in susceptible cells. nih.gov
Further research, including synthesis, in vitro screening, and computational molecular docking studies, would be necessary to confirm these potential applications and elucidate the precise mechanisms of action for derivatives of this compound. nih.govnih.gov
Despite a comprehensive search for scientific literature, there is currently no publicly available research detailing the biological and biomedical applications of derivatives of the chemical compound this compound in the specific areas outlined.
Extensive database searches did not yield any studies on the following topics related to this compound derivatives:
Interactions with Biological Macromolecules, including Tau aggregates.
Elucidation of their Biological Mechanisms of Action.
Rational Design of Biologically Active Scaffolds based on this compound.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific subsections as there is no available scientific data to support its content.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
Future research should prioritize the development of more efficient, scalable, and cost-effective synthetic routes to 2-Chloro-5-nitro-4-thiocyanatopyrimidine and its analogs. While its synthesis from 2,4-dichloro-5-nitropyrimidine (B15318) is established, exploring alternative starting materials and synthetic strategies could yield significant improvements. The investigation of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reactor, could streamline the production process. Furthermore, the application of flow chemistry techniques could offer better control over reaction parameters, leading to higher yields and purity while enhancing safety. The development of novel catalysts for the key reaction steps could also contribute to more sustainable and efficient synthetic methodologies.
Integration of Advanced Spectroscopic Techniques for Deeper Structural Understanding
A comprehensive structural elucidation of this compound and its derivatives is essential for understanding its properties and reactivity. While standard spectroscopic techniques like NMR and IR are valuable, the integration of more advanced methods could provide deeper insights. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. X-ray crystallography would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of the molecule, which can be valuable for its identification and characterization in complex mixtures.
Enhanced Computational Modeling for Predictive Chemistry and Biology
Computational modeling and theoretical chemistry offer powerful tools for predicting the chemical and biological properties of this compound. Density Functional Theory (DFT) calculations can be used to predict its molecular geometry, electronic structure, and spectroscopic properties. These calculations can also provide insights into the reaction mechanisms of its various chemical transformations. Molecular docking studies can be employed to predict its potential binding modes with various biological targets, which can guide the design of new bioactive molecules. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their biological activities, enabling the prediction of the activity of new, unsynthesized compounds.
Broadening the Scope of Biological Target Identification and Chemical Probe Development
The potential biological activities of this compound and its derivatives remain largely unexplored. Future research should focus on screening this compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels. This could lead to the discovery of new lead compounds for drug discovery programs. Given the known biological activities of other pyrimidine (B1678525) derivatives, potential areas of investigation include anticancer, antiviral, and antimicrobial activities. Furthermore, this compound could serve as a starting point for the development of chemical probes to study biological processes. By attaching a fluorescent tag or a reactive group, it could be used to label and identify specific proteins or other biomolecules.
Sustainable Synthesis and Environmental Impact Mitigation
Developing sustainable synthetic methods for this compound is a critical future direction. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. The principles of green chemistry, such as atom economy and waste reduction, should be integrated into the synthetic design. Furthermore, a thorough assessment of the environmental impact of this compound and its byproducts is necessary. Studies on its biodegradability, toxicity, and potential for bioaccumulation are essential to ensure its safe and responsible use. The development of environmentally benign disposal methods for any hazardous waste generated during its synthesis and application is also a crucial aspect of sustainable chemistry.
Development of Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Should initial biological screenings prove promising, the development of detailed Structure-Activity Relationship (SAR) studies will be a critical next step. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its activity. This knowledge can then be used to design and synthesize new, more potent, and selective analogs. For example, SAR studies could explore the effect of different substituents at the 2-position, the impact of replacing the nitro group with other electron-withdrawing groups, and the influence of modifying the thiocyanate (B1210189) moiety.
Q & A
Q. What are the recommended methods for synthesizing 2-Chloro-5-nitro-4-thiocyanatopyrimidine, and how can reaction conditions be optimized?
Synthesis typically involves sequential functionalization of a pyrimidine core. Begin with nitration and chlorination of a pyrimidine precursor, followed by thiocyanation. Key steps include:
- Nitration : Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .
- Chlorination : Employ POCl₃ or PCl₅ in anhydrous conditions, with catalytic DMAP to enhance regioselectivity .
- Thiocyanation : Use KSCN or NH₄SCN in polar aprotic solvents (e.g., DMF) at 60–80°C. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Optimize yields by adjusting stoichiometry (1.2–1.5 equivalents for thiocyanation) and reaction time (12–24 hours). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
Use a multi-technique approach:
- FTIR/Raman Spectroscopy : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-SCN at ~2150 cm⁻¹). Compare with reference spectra of structurally similar nitro-pyrimidines .
- NMR : Assign peaks using ¹H (DMSO-d₆, 400 MHz) and ¹³C NMR. The thiocyanate group (C≡N) appears as a singlet at ~110–120 ppm in ¹³C NMR .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (negative ion mode) and fragmentation patterns via HRMS .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use NIOSH-approved respirators (N95 or higher) if airborne particles are generated .
- Ventilation : Conduct reactions in a fume hood with >100 ft/min face velocity. Avoid skin contact due to potential irritation .
- Waste Disposal : Segregate waste in labeled containers for halogenated/nitro compounds. Partner with licensed hazardous waste disposal services .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms involving this compound?
- DFT Calculations : Use B3LYP/6-311++G** or cc-pVTZ basis sets to model intermediates and transition states. Analyze electron density (e.g., nitro group electrophilicity) via Mulliken charges .
- Kinetic Studies : Perform Arrhenius analysis (variable-temperature NMR) to determine activation energy for thiocyanation. Compare computed vs. experimental ΔG‡ values .
Q. What strategies mitigate decomposition of this compound under varying pH and temperature conditions?
Q. How can researchers design derivatives of this compound for enhanced bioactivity?
- Structure-Activity Relationship (SAR) : Replace the thiocyanate group with -SH or -SMe to assess electronic effects. Introduce substituents at the 6-position via Suzuki coupling .
- In Silico Screening : Dock derivatives into target proteins (e.g., bacterial enzymes) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
